"1-Tosyl-3-pyrrolidinol Tosylate" chemical properties
"1-Tosyl-3-pyrrolidinol Tosylate" chemical properties
An In-Depth Technical Guide to 1-Tosyl-3-pyrrolidinol Tosylate: Properties, Synthesis, and Applications
Introduction
1-Tosyl-3-pyrrolidinol Tosylate is a highly functionalized pyrrolidine derivative that serves as a pivotal intermediate in complex organic synthesis. Its structure is distinguished by two key features: a tosyl (p-toluenesulfonyl) group protecting the pyrrolidine nitrogen and a tosylate group at the C3 position, which activates the secondary alcohol for nucleophilic substitution. This dual functionality makes it a valuable and versatile chiral building block, particularly in the field of pharmaceutical development. The N-tosyl group is a robust protecting group that is stable to a wide range of reaction conditions, while the O-tosylate is an excellent leaving group, facilitating the introduction of various nucleophiles with high efficiency and stereocontrol. Notably, this compound is a key intermediate in the synthesis of Darifenacin, a medication used to treat overactive bladder, underscoring its significance in medicinal chemistry.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safe handling protocols for researchers and drug development professionals.
Part 1: Core Chemical Properties and Structural Analysis
The utility of 1-Tosyl-3-pyrrolidinol Tosylate in organic synthesis stems directly from its unique molecular architecture. Understanding its structure is fundamental to predicting its reactivity.
Structural and Physical Data
| Property | Value | Source |
| CAS Number | 131912-34-0 | [2] |
| Molecular Formula | C₁₈H₂₁NO₅S₂ | [2] |
| Molecular Weight | 395.49 g/mol | [2] |
| Appearance | Pale Brown Solid | [3] |
| Storage | 2-8°C, Refrigerator | [3] |
Key Functional Groups and Their Implications
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N-Tosyl (-NTs) Group : The tosyl group attached to the pyrrolidine nitrogen serves as an effective protecting group.[4] Its strong electron-withdrawing nature significantly decreases the nucleophilicity of the nitrogen atom, preventing it from participating in undesired side reactions. This stability is crucial during the subsequent nucleophilic substitution at the C3 position.
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O-Tosylate (-OTs) Group : The hydroxyl group of the parent pyrrolidinol is a poor leaving group in nucleophilic substitution reactions.[5] Conversion to a tosylate ester dramatically enhances its leaving group ability.[4][5] The tosylate anion (TsO⁻) is a very weak base and is highly stabilized by resonance, with the negative charge delocalized across the three oxygen atoms and the aromatic ring. This makes it an excellent leaving group, readily displaced by a wide range of nucleophiles.[4][6]
Caption: Workflow for the synthesis of 1-Tosyl-3-pyrrolidinol Tosylate.
Part 3: Reactivity and Synthetic Utility
The primary value of 1-Tosyl-3-pyrrolidinol Tosylate lies in its reactivity as an electrophile in nucleophilic substitution reactions.
Nucleophilic Substitution (S_N2) Reactions
The carbon atom at the C3 position is electrophilic and susceptible to attack by nucleophiles. Due to the excellent leaving group ability of the tosylate, this reaction typically proceeds via an S_N2 mechanism.
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Mechanism: A nucleophile (Nu⁻) attacks the C3 carbon from the side opposite to the C-OTs bond. This backside attack leads to the simultaneous formation of the C-Nu bond and cleavage of the C-OTs bond.
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Stereochemistry: A critical consequence of the S_N2 mechanism is the inversion of stereochemistry at the reaction center. If the starting material is the (R)-enantiomer, the product will have the (S)-configuration, and vice versa. This predictable stereochemical outcome is essential for asymmetric synthesis.
Caption: Generalized S_N2 reaction at the C3 position.
Part 4: Application in Drug Development: The Synthesis of Darifenacin
A prime example of the utility of 1-Tosyl-3-pyrrolidinol Tosylate is its role as a key intermediate in the industrial synthesis of Darifenacin. [1] In this synthesis, the pyrrolidine ring of Darifenacin is constructed using (S)-1-Tosyl-3-pyrrolidinol Tosylate. A key step involves the S_N2 displacement of the tosylate group by the nucleophilic nitrogen of a precursor molecule. This reaction establishes a crucial carbon-nitrogen bond and sets the required stereochemistry for the final drug molecule.
Caption: Role as an intermediate in the synthesis of Darifenacin.
Part 5: Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of 1-Tosyl-3-pyrrolidinol Tosylate are essential for laboratory safety. The information below is synthesized from material safety data sheets (MSDS).
| Category | Guideline | Source(s) |
| Hazards | Acute toxicity (Oral, Dermal, Inhalation). Causes skin and serious eye irritation. May cause respiratory irritation. | [7] |
| Handling | Work under a chemical fume hood. Avoid breathing dust. Do not inhale the substance/mixture. Wash hands and skin thoroughly after handling. Wear protective gloves, clothing, and eye protection. | [7][8] |
| Storage | Keep container tightly closed in a dry and well-ventilated place. Store locked up. Recommended storage temperature is 2-8°C. | [7][8] |
| First Aid | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. If on Skin: Wash with plenty of water. If Inhaled: Remove person to fresh air. If in Eyes: Rinse cautiously with water for several minutes. | [7][8] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [7][8] |
Conclusion
1-Tosyl-3-pyrrolidinol Tosylate is a sophisticated synthetic intermediate whose value is derived from the strategic placement of two distinct tosyl-based functional groups. The N-tosyl group provides robust protection for the pyrrolidine amine, while the O-tosylate group serves as a highly effective activating group for the C3 alcohol, enabling clean and stereocontrolled nucleophilic substitution reactions. Its successful application in the synthesis of pharmaceuticals like Darifenacin highlights its importance and reliability as a chiral building block for drug development professionals. A thorough understanding of its synthesis, reactivity, and handling protocols allows researchers to leverage its full potential in the creation of complex molecular targets.
References
- SAFETY DATA SHEET. (2024, March 4). Sigma-Aldrich.
- SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
- 1-Tosyl-3-pyrrolidinol Tosylate | CAS 131912-34-0. Santa Cruz Biotechnology.
- SAFETY DATA SHEET. (2025, October 7). Sigma-Aldrich.
- SAFETY D
- 1-Tosyl-3-pyrrolidinol Tosyl
- 1-Tosyl-3-pyrrolidinol Tosyl
- 1-(p-Tosyl)-(R)-(−)-3-pyrrolidinol (98%). Amerigo Scientific.
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- Safety Data Sheet. (2025, November 19). Cayman Chemical.
- 1-Phenyl-3-tosyl-1H-pyrrole. MDPI.
- Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine. (2024, November 8). Technical Disclosure Commons.
- Synthesis of tosyl
- 1-(p-tosyl)-(r)-(-)-3-pyrrolidinol (C11H15NO3S). PubChemLite.
- 1-Tosyl-3-pyrrolidinol Tosylate | 131912-34-0.
- A New, Simple Synthesis of N-Tosyl Pyrrolidines and Piperidines. Organic Chemistry Portal.
- Tosyl group. Wikipedia.
- All About Tosylates and Mesylates. (2015, March 10). Master Organic Chemistry.
- Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected form. ARKIVOC.
- Discuss the structure and reactivity of tosylates in organic chemistry molecules, considering their role as leaving groups. Proprep.
- 1-(p-Tosyl)-(R)-(-)-3-pyrrolidinol 98 133034-00-1. Sigma-Aldrich.
1-Tosyl-3-pyrrolidinol Tosylate
3-Substituted Pyrrolidine
(Inverted Stereochemistry)
